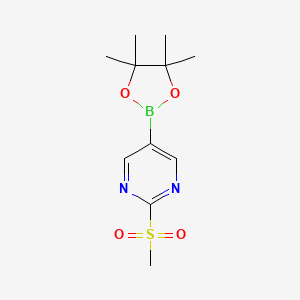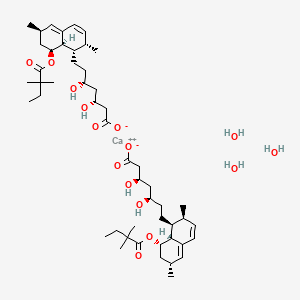![molecular formula C17H11NO3S B1456745 1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione CAS No. 1365988-69-7](/img/structure/B1456745.png)
1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione
Vue d'ensemble
Description
1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione, commonly referred to as 2TPD, is a novel organic compound with potential applications in a wide range of scientific research areas.
Applications De Recherche Scientifique
Highly Luminescent Polymers
The synthesis and properties of polymers containing the 2,3,5,6-tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit have been investigated for their strong fluorescence and solubility in common organic solvents. These polymers demonstrate significant potential for application in organic electronics due to their high quantum yield and large Stokes shift, making them suitable for light-emitting devices (Zhang & Tieke, 2008).
Intramolecular Interactions
Research on bis(2-thienyl)maleimide derivatives has provided insights into the structural reasons behind the absence of photochromism in certain crystalline states. This study highlights the importance of specific intramolecular interactions, potentially useful for designing materials with desired optical properties (Krayushkin et al., 2011).
Electrochromism and Electrosynthesis
A novel electroactive monomer has been synthesized for creating polymer films with multi-staged redox processes and multi-colored anodic electrochromism. These findings are pivotal for the development of advanced electrochromic devices, offering insights into materials capable of undergoing visible and near-infrared electrochromic transitions (Kung, Cao, & Hsiao, 2020).
Solar Cell Applications
Conjugated polymers incorporating thieno[3,4-c]pyrrole-4,6-dione units have shown high crystallinity and thermal stability, demonstrating a significant power conversion efficiency when used in bulk heterojunction solar cells. This research underscores the potential of such materials in enhancing the efficiency and stability of photovoltaic devices (Chen et al., 2011).
Organic Corrosion Inhibitors
Studies on 1H-pyrrole-2,5-dione derivatives as corrosion inhibitors for carbon steel in acidic media have revealed their effectiveness and the chemisorption mechanism of action. Such research offers valuable insights into the development of efficient organic inhibitors for protecting metals against corrosion (Zarrouk et al., 2015).
Propriétés
IUPAC Name |
1-[4-[(E)-3-thiophen-2-ylprop-2-enoyl]phenyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO3S/c19-15(8-7-14-2-1-11-22-14)12-3-5-13(6-4-12)18-16(20)9-10-17(18)21/h1-11H/b8-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEZWKCMWRGFRFC-BQYQJAHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)C2=CC=C(C=C2)N3C(=O)C=CC3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{4-[(2E)-3-(2-Thienyl)prop-2-enoyl]phenyl}-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methanamine](/img/structure/B1456662.png)
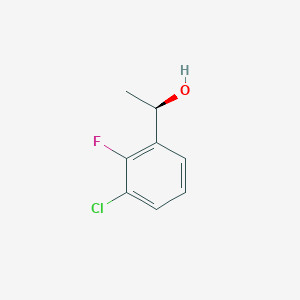
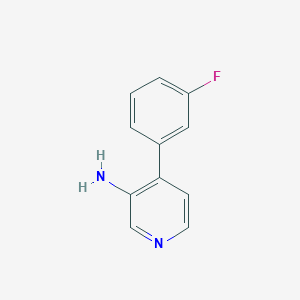
![4-[5-(Hydroxymethyl)-1,2-oxazol-3-yl]benzoic acid](/img/structure/B1456665.png)
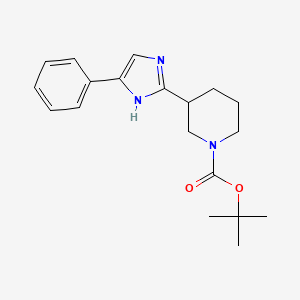
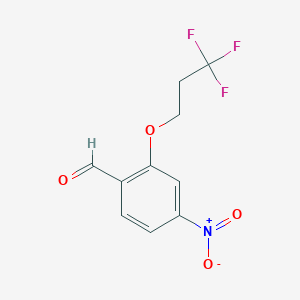
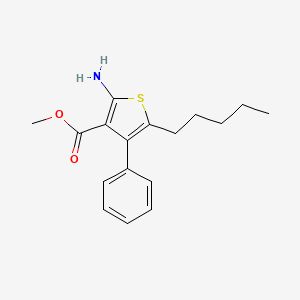
![1-Nitro-2-[2-(4-chlorophenyl)vinyl]-4-(pentafluorosulfanyl)benzene](/img/structure/B1456672.png)
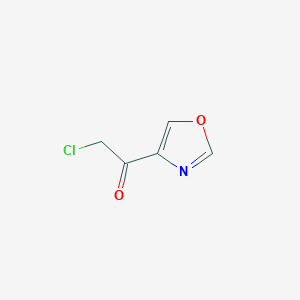
![1-[(2-nitrophenyl)methylideneamino]-(2,4,5-13C3)1,3-diazolidine-2,4-dione](/img/structure/B1456676.png)
![2-[(Dimethylamino)methylene]-5-(2,3,4-trimethoxyphenyl)cyclohexane-1,3-dione](/img/structure/B1456678.png)
![2,3-Dihydro-1H-spiro[isoquinoline-4,4'-piperidine] dihydrochloride](/img/structure/B1456679.png)
